Pro-Pro-Gln

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pro-Pro-Gln can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, L-glutamine, to the resin. The subsequent steps involve the deprotection and coupling of L-proline residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds between amino acids. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Pro-Pro-Gln can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.

Oxidation: Proline residues in this compound can be oxidized to form hydroxyproline, which is important in collagen stability.

Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Hydrolysis: Proteolytic enzymes such as trypsin or pepsin under physiological conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or ascorbic acid in the presence of metal ions.

Substitution: Various chemical reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed

Hydrolysis: L-proline and L-glutamine.

Oxidation: Hydroxyproline-containing peptides.

Substitution: Modified peptides with new functional groups.

Applications De Recherche Scientifique

Biomedical Research

1. Antioxidant Properties

Research indicates that Pro-Pro-Gln exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress. Studies have shown that it can scavenge reactive oxygen species (ROS) and inhibit inflammatory pathways, such as the NF-κB pathway, which is involved in conditions like necrotizing enterocolitis .

2. Wound Healing and Tissue Engineering

this compound plays a role in enhancing collagen stability, making it a candidate for applications in wound healing and tissue engineering. Its incorporation into peptide formulations can improve the mechanical properties of collagen fibers, essential for connective tissue integrity.

3. Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Nutritional Science

1. Bioactive Peptides

this compound is classified as a bioactive peptide, which means it can exert health benefits beyond basic nutrition. It has been linked to antihypertensive effects by inhibiting angiotensin-converting enzyme (ACE), thereby contributing to blood pressure regulation .

2. Protein Hydrolysates

In food science, this compound is often part of protein hydrolysates derived from various sources. These hydrolysates are used to develop functional foods aimed at improving health outcomes, such as reducing hypertension and enhancing gut health through their bioactive properties .

Material Science

1. Collagen Mimetic Peptides

this compound has been utilized in the synthesis of collagen-mimetic peptides, which are studied for their structural and functional roles in biomaterials. These peptides can self-assemble into triple-helical structures that mimic natural collagen, making them suitable for applications in regenerative medicine and tissue scaffolding .

Case Studies and Research Findings

Mécanisme D'action

Pro-Pro-Gln exerts its effects through various molecular mechanisms:

Collagen Synthesis: this compound can stimulate collagen production by providing proline residues necessary for collagen stability and structure.

Cell Signaling: The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing processes such as cell proliferation and differentiation.

Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress and damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pro-Gln: A dipeptide composed of L-proline and L-glutamine, known for its role in collagen synthesis and cellular metabolism.

Gly-Pro-Gln: A tripeptide with glycine, proline, and glutamine, used in studies of peptide bond formation and stability.

Hexapeptide-9: A synthetic peptide with a sequence that includes proline and glutamine residues, known for its anti-aging and skin-rejuvenating properties.

Uniqueness of Pro-Pro-Gln

This compound is unique due to its specific sequence of two proline residues followed by a glutamine residue. This sequence may confer distinct structural and functional properties, making it valuable for specific applications in research and industry. The presence of two proline residues can enhance the stability and rigidity of the peptide, potentially influencing its biological activity and interactions.

Activité Biologique

Pro-Pro-Gln (PPG) is a tripeptide composed of two proline residues followed by a glutamine residue. This compound is of significant interest due to its potential biological activities, particularly in the context of cellular signaling, protein interactions, and therapeutic applications. Understanding the biological activity of PPG can provide insights into its role in various physiological processes and its potential utility in clinical settings.

Structure and Properties

PPG is characterized by its unique sequence, which influences its conformation and interactions with biological macromolecules. The presence of proline, known for its cyclic structure, imparts rigidity to the peptide, potentially affecting its biological function. The glutamine residue at the C-terminus may facilitate interactions with other proteins or enzymes due to its polar side chain.

Proteolytic Cleavage

Research indicates that PPG and similar peptides can serve as substrates for specific proteases. A study identified that the cleavage site specificity in proline-rich proteins often involves sequences like Pro-Gln, suggesting that PPG could be involved in proteolytic processes within biological systems. This activity was characterized using synthetic substrates, revealing significant enzymatic interactions under physiological conditions .

Cellular Effects

PPG has been implicated in various cellular processes:

- Cell Proliferation : Some studies suggest that food-derived peptides, including those containing proline, can stimulate fibroblast proliferation. For instance, collagen-derived peptides have shown to enhance the growth of primary cultured fibroblasts .

- Wound Healing : The presence of PPG in collagen hydrolysates may contribute to enhanced wound healing properties by promoting fibroblast migration and collagen synthesis.

Study on Food-Derived Peptides

A comprehensive analysis highlighted the biological activity of food-derived peptides, including PPG. The study demonstrated that these peptides can exert significant effects on fibroblast activity, influencing collagen production and potentially aiding in tissue repair processes .

Glutamine-Specific Endoprotease Activity

Another investigation focused on the enzymatic activity associated with glutamine residues in tripeptides like PPG. It was found that glutamine endoproteases exhibit unique specificity for sequences containing Gln-Pro motifs, indicating a potential mechanism through which PPG could influence proteolytic pathways in saliva and other fluids .

Data Summary

The following table summarizes key findings related to the biological activity of PPG and similar peptides:

Propriétés

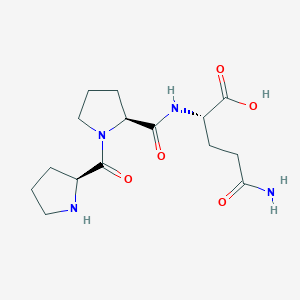

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKUEXMZYFIZKA-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.